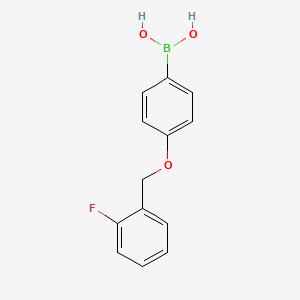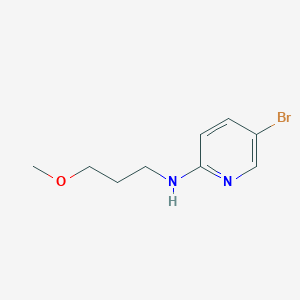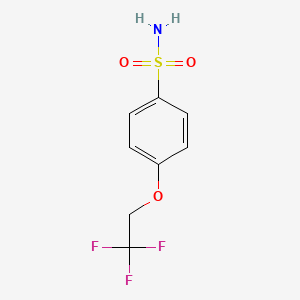
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid
説明
“(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . The compound is also known by its IUPAC name, "{4-[(2-Fluorobenzyl)oxy]phenyl}boronic acid" .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group and a fluorobenzyl group via an oxygen atom . The fluorobenzyl group is attached to the phenyl ring via an oxygen atom, forming an ether linkage .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 418.6±55.0 °C at 760 mmHg, and a flash point of 207.0±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its LogP value is 3.21, indicating its relative hydrophobicity .科学的研究の応用
Fluorescence Quenching Studies
Boronic acid derivatives, including (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid, have been studied for their fluorescence quenching properties. For instance, Geethanjali et al. (2015) explored the fluorescence quenching of two boronic acid derivatives in alcohol environments, indicating their potential in studying solute-solvent interactions and molecular conformations (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Optical Modulation and Nanostructures
Mu et al. (2012) demonstrated the use of phenyl boronic acids, including this compound, in optical modulation. They conjugated these acids to polymers for aqueous dispersion of single-walled carbon nanotubes, influencing the nanotubes' photoluminescence, which is crucial for applications in nanotechnology and materials science (Mu et al., 2012).
Synthesis and Structural Analysis
Das et al. (2003) focused on the synthesis and crystal structure of amino-3-fluorophenyl boronic acid, which shares structural similarities with this compound. Their research contributes to understanding the properties and potential applications of these compounds in creating materials like glucose-sensing devices (Das et al., 2003).
Antiviral Applications
Khanal et al. (2013) explored the potential of phenylboronic-acid-modified nanoparticles as antiviral therapeutics. These "borono-lectins" demonstrated novel viral entry activity, indicating the potential of boronic acid derivatives, including this compound, in antiviral applications (Khanal et al., 2013).
Interaction with Biological Molecules
Brooks, Deng, & Sumerlin (2018) investigated the binding of various boronic acids with biologically relevant diols, providing insight into the reactivity of compounds like this compound in biological contexts (Brooks, Deng, & Sumerlin, 2018).
Influence on Boronic Compound Properties
Gozdalik, Adamczyk-Woźniak, & Sporzyński (2017) discussed the impact of fluorine substituents on the properties of phenylboronic compounds, which is pertinent to understanding the characteristics and applications of this compound (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Chemosensors and Fluorescence Probes
Huang et al. (2012) and Dicesare & Lakowicz (2001) explored the use of boronic acid-based chemosensors and fluorescence probes for detecting various biological substances, which is relevant to the potential applications of this compound in sensing technologies (Huang et al., 2012); (Dicesare & Lakowicz, 2001).
Boronic Acid-Based Nanoparticle Synthesis
Cannizzo, Amigoni-Gerbier, & Larpent (2005) detailed the synthesis of boronic acid-functionalized nanoparticles, highlighting the significance of boronic acid derivatives in the development of optical nanosensors for substances like carbohydrates (Cannizzo, Amigoni-Gerbier, & Larpent, 2005).
Fluorine NMR Studies
London & Gabel (1994) utilized fluorine-19 NMR studies on fluorobenzeneboronic acids to understand their interaction with biological molecules, providing insight into the molecular behavior of similar compounds like this compound (London & Gabel, 1994).
Biological Recognition and Sensing
Guo, Shin, & Yoon (2012) focused on the use of boronic acid derivatives for the recognition and sensing of various species, which is applicable to the capabilities of this compound in similar applications (Guo, Shin, & Yoon, 2012).
作用機序
Target of Action
The primary targets of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid are disease-causing protein receptors and enzymes associated with conditions such as cancer, malignancies, and painful inflammatory diseases . The compound has been shown to effectively target these proteins, leading to potential therapeutic effects .
Mode of Action
This compound is an organoboron reagent used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. The compound interacts with its targets through a process known as transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it may have unique pharmacokinetic properties related to its stability and reactivity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound can facilitate the formation of carbon–carbon bonds, which can have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is involved, depends on the presence of a suitable metal catalyst and appropriate reaction conditions . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species .
特性
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMQSLDBKPNEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655847 | |
| Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-78-0 | |
| Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)

![2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1438245.png)

![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)

![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)




![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)